Synthetic Yield Advantage: Dihydrochloride vs. Dihydrobromide Salt in Pinoxaden Intermediate Formation
In the synthesis of 8-(2,6-diethyl-4-methylphenyl)-tetrahydro-pyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione (a key pinoxaden intermediate), the dihydrochloride salt enables a room-temperature reaction in xylene with triethylamine as an acid scavenger, achieving 98% pure product in 90% yield after 6 h reflux and purification [1]. In contrast, the dihydrobromide salt variant requires more forcing reflux conditions with arylmalonic acids and delivers variable yields across derivative series [1]. The dihydrochloride route is now the patented, industrially preferred process for this critical agrochemical intermediate [1].
| Evidence Dimension | Reaction yield and product purity |
|---|---|
| Target Compound Data | 98% purity; 90% yield |
| Comparator Or Baseline | 1,4,5-Oxadiazepane dihydrobromide (CAS 243973-70-8) |
| Quantified Difference | Dihydrochloride: 90% yield, 98% purity at room temperature initiation; Dihydrobromide: requires reflux, variable yields |
| Conditions | Reaction of diethyl (2,6-diethyl-4-methylphenyl)malonate with oxadiazepane salt in xylene, triethylamine, 6 h reflux |
Why This Matters
For procurement, the 90% yield and 98% purity profile directly reduces cost-per-kilogram of downstream pinoxaden active ingredient by minimizing waste and purification burden.
- [1] Chandrasekhar et al. Process for preparation of key intermediate of pinoxaden. In: Fizer MM, Slivka MV. Comprehensive Heterocyclic Chemistry IV. 2022; Section 13.14.6: 1,4,5-Oxadiazepane. View Source
